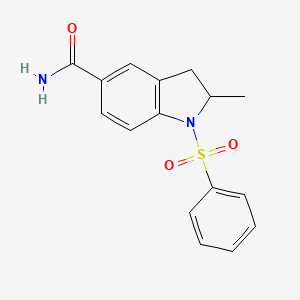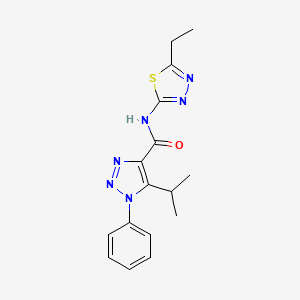
N-cyclopentyl-4-methyl-5-phenyl-2-thiophenecarboxamide
Descripción general
Descripción
N-cyclopentyl-4-methyl-5-phenyl-2-thiophenecarboxamide, also known as CP 55,940, is a synthetic cannabinoid compound with high affinity for the CB1 and CB2 receptors. This compound has been widely used in scientific research to study the endocannabinoid system and its effects on the body.
Mecanismo De Acción
N-cyclopentyl-4-methyl-5-phenyl-2-thiophenecarboxamide 55,940 binds to the CB1 and CB2 receptors in the endocannabinoid system, which are located throughout the body. CB1 receptors are primarily found in the brain and central nervous system, while CB2 receptors are primarily found in the immune system and peripheral tissues. When N-cyclopentyl-4-methyl-5-phenyl-2-thiophenecarboxamide 55,940 binds to these receptors, it activates a signaling pathway that regulates various physiological processes, including pain, inflammation, mood, and appetite.
Biochemical and Physiological Effects
N-cyclopentyl-4-methyl-5-phenyl-2-thiophenecarboxamide 55,940 has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to reduce pain and inflammation, improve mood, and increase appetite. It has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-cyclopentyl-4-methyl-5-phenyl-2-thiophenecarboxamide 55,940 is that it has high affinity for the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, one of the limitations of N-cyclopentyl-4-methyl-5-phenyl-2-thiophenecarboxamide 55,940 is that it is a synthetic compound, which may not accurately reflect the effects of natural cannabinoids found in the body. Additionally, N-cyclopentyl-4-methyl-5-phenyl-2-thiophenecarboxamide 55,940 has been shown to have a high degree of variability in its effects, which may make it difficult to interpret research results.
Direcciones Futuras
There are many future directions for research on N-cyclopentyl-4-methyl-5-phenyl-2-thiophenecarboxamide 55,940 and the endocannabinoid system. One area of research is the development of new synthetic cannabinoids with improved specificity and efficacy. Another area of research is the investigation of the role of the endocannabinoid system in various diseases and disorders, including cancer, epilepsy, and schizophrenia. Additionally, research is needed to better understand the long-term effects of cannabinoids on the body, including the potential for addiction and dependence.
Conclusion
N-cyclopentyl-4-methyl-5-phenyl-2-thiophenecarboxamide 55,940 is a synthetic cannabinoid compound that has been widely used in scientific research to study the endocannabinoid system and its effects on the body. It has been shown to have a variety of biochemical and physiological effects, including reducing pain and inflammation, improving mood, and increasing appetite. While N-cyclopentyl-4-methyl-5-phenyl-2-thiophenecarboxamide 55,940 has some limitations, it remains a valuable tool for investigating the endocannabinoid system and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-cyclopentyl-4-methyl-5-phenyl-2-thiophenecarboxamide 55,940 has been widely used in scientific research to study the endocannabinoid system and its effects on the body. It has been used to investigate the role of the endocannabinoid system in pain, inflammation, anxiety, depression, addiction, and neuroprotection. N-cyclopentyl-4-methyl-5-phenyl-2-thiophenecarboxamide 55,940 has also been used in animal studies to investigate the effects of cannabinoids on behavior, cognition, and memory.
Propiedades
IUPAC Name |
N-cyclopentyl-4-methyl-5-phenylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-12-11-15(17(19)18-14-9-5-6-10-14)20-16(12)13-7-3-2-4-8-13/h2-4,7-8,11,14H,5-6,9-10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYZIDRLIHYKDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC2CCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(4-fluorophenyl)-1-piperazinyl]-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4719673.png)

![N-2-adamantyl-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4719681.png)
![N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-2-[(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4719689.png)

![4-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4719715.png)
![methyl 4-(3,4-dimethoxyphenyl)-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4719721.png)
![3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4719723.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4719730.png)

![7-(2,3-dimethylphenyl)-8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4719741.png)
![N-(2,4-difluorophenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4719752.png)
![1-[(4-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B4719766.png)
![N-[4-(cyanomethyl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B4719770.png)